Product packaging for Isonocardicin A(Cat. No.:)

Isonocardicin A

Cat. No.: B1232859
M. Wt: 500.5 g/mol
InChI Key: CTNZOGJNVIFEBA-MOKAZRKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isonocardicin A is a member of the nocardicin family of monocyclic beta-lactam antibiotics, which were first isolated from the fermentation broth of the actinomycete Nocardia uniformis subsp. tsuyamanensis . These antibiotics are characterized by their monocyclic beta-lactam core, a structure they share with the synthetic monobactam subclass, and exhibit stereochemical similarities to penicillin N and cephalosporins . The nocardicin family demonstrates moderate in vitro antibacterial activity, primarily against a broad spectrum of Gram-negative bacteria, including species of Proteus and Pseudomonas . The biosynthetic pathway of nocardicins involves non-ribosomal peptide synthetases (NRPSs) to assemble a tripeptide core containing unusual 4-hydroxyphenylglycine (HPG) units . A key step in the pathway is the introduction of the syn-configured oxime moiety, a rare functional group in natural products that is critical for the antibiotic's activity and is catalyzed by the cytochrome P450 enzyme NocL . This compound is valuable for research focused on studying the biosynthesis and structure-activity relationships of beta-lactam antibiotics, particularly the role of the oxime functionality and the mechanism of 3-amino-3-carboxypropyl transfer from S-adenosylmethionine, a rare metabolic role for this cofactor . Researchers can use this compound to probe bacterial cell wall synthesis and the function of penicillin-binding proteins (PBPs), as beta-lactams typically inhibit peptidoglycan synthesis, leading to a loss of cell wall integrity . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24N4O9 B1232859 Isonocardicin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H24N4O9

Molecular Weight

500.5 g/mol

IUPAC Name

(2S)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid

InChI

InChI=1S/C23H24N4O9/c24-16(22(31)32)9-10-36-15-7-3-12(4-8-15)18(26-35)20(29)25-17-11-27(21(17)30)19(23(33)34)13-1-5-14(28)6-2-13/h1-8,16-17,19,28,35H,9-11,24H2,(H,25,29)(H,31,32)(H,33,34)/b26-18-/t16-,17-,19+/m0/s1

InChI Key

CTNZOGJNVIFEBA-MOKAZRKYSA-N

SMILES

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N

Isomeric SMILES

C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N\O)/C3=CC=C(C=C3)OCC[C@@H](C(=O)O)N

Canonical SMILES

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N

Origin of Product

United States

The Significance of Monocyclic β Lactam Natural Products in Chemical Biology

Monocyclic β-lactams represent a class of organic compounds characterized by a single four-membered azetidinone ring. tandfonline.com Their discovery, particularly those with antibacterial properties, marked a pivotal moment in the development of novel β-lactam antibiotics. researchgate.net Unlike the more common bicyclic β-lactams such as penicillins and cephalosporins, the monocyclic structure offers a unique scaffold that can be decorated with various substituents, leading to diverse biological activities. mdpi.comrsc.org This structural versatility makes them valuable tools in chemical biology for probing and inhibiting various enzymatic pathways. mdpi.comwustl.edu The electrophilic nature of the β-lactam ring allows for the acylation of active site residues, particularly serine, in a range of enzymes, extending beyond the traditional penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. tandfonline.comwustl.edu This has led to the exploration of monocyclic β-lactams as inhibitors of enzymes crucial for bacterial resistance and virulence, offering potential avenues for new antimicrobial strategies. mdpi.com

Isonocardicin a As a Stereoisomer of Nocardicin a

Isonocardicin A is the L-homoseryl stereoisomer of nocardicin A, which possesses a D-homoseryl side chain. researchgate.net This seemingly subtle difference in the stereochemistry of the amino acid side chain has a profound impact on their biological activity. Nocardicin A exhibits moderate to potent activity against a range of Gram-negative bacteria, a property attributed to its specific stereochemical configuration. researchgate.netresearchgate.net In contrast, this compound demonstrates significantly lower antimicrobial activity. researchgate.net This stark difference highlights the critical role of stereochemistry in the molecular recognition and inhibitory action of these antibiotics. The enzyme responsible for the interconversion between these two stereoisomers is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent epimerase known as nocardicin C-9' epimerase (NocJ). researchgate.netenzyme-database.orgenzyme-database.org This enzyme catalyzes the epimerization at the C-9' position of the homoseryl side chain, converting the L-isomer (this compound) to the biologically active D-isomer (nocardicin A). researchgate.netgenome.jp

Historical Context of Isonocardicin a Discovery and Initial Characterization

The discovery of the nocardicins, including isonocardicin A, in the late 1970s from the fermentation broth of the actinomycete Nocardia uniformis subsp. tsuyamanensis was a landmark event. researchgate.netnih.gov It revealed for the first time that naturally occurring monocyclic β-lactams could possess significant antibacterial activity. nih.gov Initial characterization efforts focused on isolating and elucidating the structures of the various nocardicin compounds produced by this organism. Through these studies, this compound was identified as a naturally occurring stereoisomer of nocardicin A. researchgate.net The isolation of a mixture of nocardicin A and this compound was achieved from the culture supernatant of N. uniformis. nih.gov Further investigations into the biosynthetic pathway led to the understanding that this compound is an intermediate in the formation of nocardicin A. researchgate.net

Overview of Research Trajectories in Isonocardicin a Studies

Strain Selection and Fermentation Optimization for this compound Production

The foundation of successful this compound production lies in the meticulous selection of a robust microbial strain and the fine-tuning of fermentation parameters. patsnap.com The primary producer of nocardicin-type antibiotics is the actinomycete Nocardia uniformis subsp. tsuyamanensis. nih.gov

Strain Selection: The process begins with identifying and selecting high-yielding strains of Nocardia uniformis. patsnap.com This often involves screening various isolates to find those that naturally produce higher titers of the desired compound. Further enhancement can be achieved through classical mutagenesis, using chemical mutagens or UV radiation to induce random genetic mutations, followed by screening for improved producers. patsnap.com Modern approaches may also involve rational design and genetic engineering techniques to specifically modify metabolic pathways for increased this compound synthesis. patsnap.com

Fermentation Optimization: Once a promising strain is selected, optimizing the fermentation conditions is paramount to maximize product yield and purity. isomerase.com This is a complex process involving the systematic adjustment of various physical and chemical parameters. editverse.com Key factors that are typically optimized include the composition of the fermentation medium, pH, temperature, dissolved oxygen levels, and agitation speed. isomerase.comharrisburgu.edu

The fermentation medium is a critical component, and its optimization can significantly impact the final product concentration. editverse.com A well-designed medium provides the necessary nutrients for microbial growth and secondary metabolite production. The process often starts with a basal medium and is then refined through one-factor-at-a-time (OFAT) experiments or more advanced statistical methods like response surface methodology (RSM) to identify the optimal concentrations of carbon, nitrogen, and other essential nutrients. nih.gov For instance, a study on Bacillus licheniformis fermentation demonstrated a significant increase in spore concentration after optimizing the medium components. nih.gov

Table 1: Key Parameters for Fermentation Optimization
ParameterDescriptionImportance in this compound Production
Media Composition The blend of nutrients (carbon, nitrogen sources, minerals) for microbial growth. harrisburgu.eduDirectly influences the metabolic pathways leading to this compound synthesis.
pH The acidity or alkalinity of the fermentation broth.Affects enzyme activity and nutrient uptake by Nocardia uniformis.
Temperature The incubation temperature of the fermentation culture.Crucial for optimal growth and enzyme kinetics of the producing organism.
Dissolved Oxygen The concentration of oxygen available to the microorganisms.As an aerobic actinomycete, Nocardia uniformis requires sufficient oxygen for growth and antibiotic production.
Agitation Speed The rate at which the fermentation broth is stirred.Ensures homogenous distribution of nutrients and oxygen, and prevents cell clumping.

Advanced Chromatographic Techniques for this compound Separation

Chromatography is an indispensable tool for the separation and purification of this compound from the complex mixture of compounds present in the fermentation broth. researchgate.netnih.gov Various chromatographic methods are employed, each leveraging different properties of the molecules to achieve separation. ijpsjournal.com

Chiral High-Performance Liquid Chromatography (HPLC) for this compound/Nocardicin A Resolution

A significant challenge in the purification of this compound is its separation from its stereoisomer, Nocardicin A. nih.gov Both compounds have the same molecular formula and connectivity but differ in their three-dimensional arrangement, specifically at the C-9' position of the homoseryl side chain. researchgate.net This subtle difference requires the use of chiral separation techniques.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for resolving enantiomers and diastereomers. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two isomers, leading to their separation. nih.gov For the resolution of this compound and Nocardicin A, reversed-phase HPLC with a chiral column is often employed. nih.gov The selection of the appropriate chiral stationary phase is critical for achieving baseline separation. mdpi.com Macrocyclic glycopeptide-based CSPs, such as those derived from vancomycin, have shown broad applicability in resolving a wide range of chiral compounds. nih.govmdpi.com

In a typical workflow, the mixture of this compound and Nocardicin A is injected onto the chiral HPLC column. The mobile phase, a mixture of solvents, carries the compounds through the column. Due to the differential interactions with the chiral stationary phase, one isomer is retained longer than the other, resulting in two separate peaks in the chromatogram, allowing for their individual collection. nih.govresearchgate.net

Preparative Chromatography for Large-Scale Isolation of this compound

Once analytical methods have established the separation conditions, preparative chromatography is used for the large-scale isolation of this compound. evotec.comrotachrom.com The goal of preparative chromatography is to purify larger quantities of a target compound for further studies or applications. chromatographyonline.comwaters.com This technique utilizes larger columns and higher flow rates compared to analytical chromatography. rotachrom.com

The process typically involves scaling up the conditions developed during analytical HPLC. lcms.cz This may involve using a column with a larger diameter packed with the same stationary phase. Isocratic or gradient elution methods can be employed. waters.com In gradient elution, the composition of the mobile phase is changed over time to effectively separate the components of the mixture. lcms.cz Fractions are collected as they elute from the column, and those containing the purified this compound are pooled. Mass-directed purification can be used to specifically collect the fractions containing the target compound. evotec.com

Table 2: Comparison of Analytical and Preparative Chromatography
FeatureAnalytical ChromatographyPreparative Chromatography
Goal Qualitative and quantitative analysis of a sample. rotachrom.comIsolation and purification of a specific compound. rotachrom.com
Scale Small scale (µg to mg). chromatographyonline.comLarger scale (g to kg). evotec.com
Column Size Smaller diameter and length.Larger diameter and length.
Flow Rate Lower flow rates.Higher flow rates.
Sample Load Small injection volumes.Large injection volumes. lcms.cz

Specialized Extraction Protocols for this compound from Complex Biological Matrices

The initial step in purifying this compound from the fermentation broth is extraction. This process aims to separate the target compound from the complex biological matrix, which includes microbial cells, proteins, and other metabolites. mdpi.comnih.gov

A common method for extracting compounds from aqueous solutions like fermentation broths is solvent extraction . This involves using a water-immiscible organic solvent in which this compound has a higher solubility. The broth and solvent are mixed, and the this compound partitions into the organic phase, which is then separated from the aqueous phase.

Solid-phase extraction (SPE) is another widely used technique for sample cleanup and concentration. mdpi.com In SPE, the fermentation broth is passed through a cartridge containing a solid adsorbent (the stationary phase). This compound is retained on the adsorbent while other components of the broth pass through. The retained this compound is then eluted with a small volume of a suitable solvent. This method is effective for removing interfering substances and concentrating the target analyte. xjtu.edu.cn

The choice of extraction protocol depends on the specific characteristics of the fermentation broth and the desired purity of the final product. Often, a combination of different extraction and chromatographic techniques is necessary to achieve the desired level of purity. hilarispublisher.comnih.govscielo.brnih.govnih.govimmunostep.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. libretexts.org It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships. libretexts.org

Elucidation of Stereochemical Configuration of this compound

The determination of the relative and absolute stereochemistry of a molecule is a critical aspect of its structural elucidation. nmrwiki.org In the context of this compound, NMR spectroscopy plays a crucial role in defining the configuration of its stereocenters. Techniques such as the analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) experiments provide through-bond and through-space information, respectively, which is essential for assigning the relative stereochemistry of the chiral centers within the molecule. libretexts.orgnmrwiki.org

For instance, the vicinal coupling constants (³JHH) are dependent on the dihedral angle between adjacent protons, a relationship described by the Karplus equation. libretexts.org By measuring these coupling constants, the preferred conformations and the relative stereochemistry of substituents on the β-lactam ring and the side chains can be inferred. Furthermore, NOE experiments, which detect the transfer of magnetization between protons that are close in space, help to establish the proximity of different parts of the molecule, thereby confirming stereochemical assignments. bhu.ac.in The presence of multiple chiral centers in this compound makes its protons diastereotopic, leading to distinct chemical shifts in the ¹H NMR spectrum, which aids in the detailed structural analysis. masterorganicchemistry.com

Application of Deuterated Buffer Studies in Structural Analysis of this compound Interconversions

The interconversion between this compound and its epimer, Nocardicin A, is a key aspect of its biosynthesis and has been studied using NMR in conjunction with deuterated buffers. researchgate.net When enzymatic reactions are carried out in a deuterated solvent such as deuterium (B1214612) oxide (D₂O), any proton exchange with the solvent can be monitored by NMR. uark.eduisotope.com

In the study of the epimerase enzyme NocJ, which is responsible for the interconversion of the homoseryl side chain of this compound and nocardicin A, experiments were conducted in a deuterated buffer. researchgate.net The ¹H NMR spectrum of the reaction product showed a loss of the signal corresponding to the H-9' proton, confirming that the epimerization at this position involves a proton exchange with the solvent. researchgate.net This isotopic labeling approach provides direct evidence for the mechanism of the enzymatic reaction and confirms the site of interconversion.

Mass Spectrometry (MS) for this compound Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. rfi.ac.uk It is an indispensable tool in the characterization of natural products like this compound.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination of this compound

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). hilarispublisher.comlabmanager.com This level of precision allows for the unambiguous determination of the elemental composition of a molecule. bioanalysis-zone.com For this compound, HRMS is used to determine its precise molecular weight and, from that, its molecular formula. ebi.ac.ukjst.go.jp The experimentally determined monoisotopic mass can be compared with the theoretical mass calculated for a proposed formula, providing strong evidence for its elemental composition.

Table 1: Molecular Formula and Mass of this compound

Property Value Source
Molecular Formula C₂₃H₂₄N₄O₉ ebi.ac.ukjst.go.jp
Average Mass 500.459 Da ebi.ac.uk

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis of this compound

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected, fragmented, and then the fragments are mass-analyzed. longdom.orgnationalmaglab.orgwikipedia.org This process provides valuable information about the structure of the parent ion by revealing its constituent parts. longdom.orgwikipedia.org

In the analysis of this compound, MS/MS experiments can be used to fragment the molecule in a controlled manner. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. By analyzing the masses of the fragment ions, it is possible to deduce the structure of different parts of the molecule and how they are connected. nih.gov This is particularly useful for confirming the structure of the side chains and their attachment to the β-lactam core.

Vibrational Spectroscopy (IR, Raman) in Probing Functional Groups of this compound

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. arxiv.orgscispace.comkcvs.ca These techniques are based on the principle that molecules vibrate at specific frequencies, and these frequencies are characteristic of the types of bonds and the atoms they connect. spectroscopyonline.com

The IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups. libretexts.orglibretexts.org For example, the β-lactam ring would exhibit a strong carbonyl (C=O) stretching vibration at a relatively high wavenumber (typically around 1730-1760 cm⁻¹) due to ring strain. Other expected absorptions include O-H stretching from the hydroxyl and carboxylic acid groups (broad band around 3300-2500 cm⁻¹), N-H stretching from the amine and amide groups (around 3400-3200 cm⁻¹), C=O stretching from the amide and carboxylic acid groups (around 1630-1760 cm⁻¹), and C=N stretching from the oxime group (around 1690-1640 cm⁻¹). The aromatic rings would also show characteristic C=C stretching and C-H bending vibrations. libretexts.orglibretexts.org

Table 2: Expected Infrared Absorption Ranges for Functional Groups in this compound

Functional Group Characteristic Absorption Range (cm⁻¹) Vibration Type
O-H (Carboxylic acid, Phenol) 3300 - 2500 (broad) Stretching
N-H (Amine, Amide) 3400 - 3200 Stretching
C-H (Aromatic, Alkyl) 3100 - 2850 Stretching
C=O (β-Lactam) 1760 - 1730 Stretching
C=O (Carboxylic acid, Amide) 1760 - 1630 Stretching
C=N (Oxime) 1690 - 1640 Stretching

X-ray Crystallography for Absolute Stereochemistry of this compound

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. libretexts.orgwikipedia.org It is the definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal of the compound can be obtained. spectroscopyasia.comimperial.ac.uk The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. mdpi.comcognitoedu.org This pattern is used to generate an electron density map, from which the positions of individual atoms can be determined, revealing the molecule's complete stereochemical configuration. cognitoedu.org

To date, a specific X-ray crystal structure for this compound has not been reported in the scientific literature. The primary challenge often lies in the ability to grow high-quality single crystals of the compound, a prerequisite for X-ray diffraction analysis. wikipedia.orgspectroscopyasia.com

Should suitable crystals of this compound be produced, the workflow for X-ray crystallography would involve the following key steps:

Crystal Growth: Obtaining a single, well-ordered crystal of this compound of sufficient size and quality.

Data Collection: Mounting the crystal on a goniometer and exposing it to a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector as the crystal is rotated. cognitoedu.org

Structure Solution: Using the diffraction data to solve the "phase problem" and generate an initial electron density map.

Structure Refinement: Building a molecular model into the electron density map and refining the atomic positions and other parameters to best fit the experimental data. nih.gov

The successful application of X-ray crystallography would unambiguously confirm the absolute configuration of all stereocenters within the this compound molecule, providing invaluable structural information.

Advanced Analytical Techniques for this compound in Biological Samples

The detection and quantification of this compound in complex biological matrices, such as plasma, urine, or tissue extracts, require highly sensitive and selective analytical methods.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of pharmaceutical compounds and metabolites in biological fluids. nih.govresearchgate.netwikipedia.org This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering high specificity and sensitivity. researchgate.netwikipedia.org A targeted LC-MS/MS assay could be developed for the precise quantification of this compound. This would involve optimizing chromatographic conditions to separate this compound from other matrix components and developing a specific mass spectrometric method to detect and quantify it.

Key parameters for a targeted LC-MS/MS method for this compound would include:

ParameterDescription
Precursor Ion (Q1) The mass-to-charge ratio (m/z) of the molecular ion of this compound.
Product Ion (Q3) The m/z of a specific fragment ion generated from the precursor ion.
Collision Energy The energy applied to induce fragmentation of the precursor ion.
Retention Time The time it takes for this compound to elute from the LC column.

This technique is essential for pharmacokinetic studies and for understanding the distribution and metabolism of this compound in biological systems.

Non-targeted metabolomics is a global analytical approach that aims to capture and measure as many small-molecule metabolites as possible in a biological sample. metabolon.comnews-medical.net This hypothesis-generating technique is valuable for discovering biomarkers and understanding metabolic pathways affected by a particular condition or substance. metabolon.complos.org

In the context of this compound, a non-targeted metabolomics study, typically employing high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS), could potentially detect the presence of this compound and its metabolites in biological samples without prior knowledge of their existence. plos.orgnih.govbruker.com The workflow generally involves:

Sample Preparation: Extraction of metabolites from the biological matrix.

Data Acquisition: Analysis of the extracts using LC-HRMS to generate a comprehensive dataset of all detectable ions.

Data Processing: Using specialized software to align chromatograms, detect features (ions with a specific m/z and retention time), and perform statistical analysis to identify features that are significantly different between experimental groups. bruker.com

Metabolite Identification: Putatively identifying the significant features by comparing their accurate mass and fragmentation patterns to metabolomics databases.

While a powerful discovery tool, a key challenge in non-targeted metabolomics is the definitive identification of unknown compounds. bruker.com The presence of this compound would be suggested by the detection of a feature with its corresponding accurate mass. Confirmation would then require comparison with an authentic standard of this compound. This approach could provide valuable insights into the broader metabolic impact of this compound.

Identification and Characterization of the this compound Biosynthetic Gene Cluster

The biosynthetic gene cluster for nocardicin A, the epimer of this compound, has been identified and isolated from Nocardia uniformis. Sequence analysis of this cluster revealed 14 open reading frames that are implicated in the antibiotic's production, resistance, and export. nih.gov Among these, several key genes encode the enzymes directly responsible for the synthesis of the this compound backbone and its subsequent modifications.

Key components identified within this gene cluster include a two-protein nonribosomal peptide synthetase (NRPS) system, genes for the biosynthesis of p-hydroxyphenylglycine, an S-adenosylmethionine-dependent 3-amino-3-carboxypropyl transferase (Nat), and a cytochrome P450. nih.gov Gene disruption experiments have confirmed the essential role of the Nat (B4201923) enzyme and the NRPS system in the formation of nocardicin A, and by extension, its precursor this compound. nih.gov The identification of this gene cluster has been instrumental in elucidating the biosynthetic pathway and has enabled the heterologous expression and characterization of the involved enzymes. nih.gov

Enzymatic Mechanisms in this compound Biosynthesis

The biosynthesis of this compound from its precursors is a multi-step process catalyzed by a series of specific enzymes. These enzymes exhibit unique catalytic functions, from the transfer of an aminocarboxypropyl group to epimerization and oxidation reactions.

Isonocardicin Synthase (EC 2.5.1.38): Substrate Specificity and Catalytic Role

Isonocardicin synthase, also known as nocardicin aminocarboxypropyltransferase, is a key enzyme in the biosynthesis of this compound. genome.jp It is classified as a transferase that transfers alkyl or aryl groups, other than methyl groups. genome.jp

S-Adenosyl-L-Methionine (SAM) Dependent Aminocarboxypropyl Transfer Reactions in this compound Formation

Isonocardicin synthase catalyzes the transfer of a 3-amino-3-carboxypropyl (ACP) group from the co-substrate S-adenosyl-L-methionine (SAM) to an acceptor molecule. nih.gov SAM is a versatile molecule that, in addition to its well-known role as a methyl donor, can also donate other moieties, including the ACP group. nih.govrsc.orgresearchgate.netwikipedia.orgcaldic.com This reaction is a crucial step in the formation of the isonocardicin backbone. The enzyme facilitates a nucleophilic attack on the γ-carbon of SAM, leading to the transfer of the ACP group and the formation of 5'-methylthioadenosine (MTA) as a byproduct. researchgate.net

The enzyme demonstrates a degree of substrate flexibility, as it can act on nocardicin E, F, and G, to produce this compound, B, and C, respectively. genome.jpexpasy.org However, it is believed that nocardicin G is the primary in vivo substrate, leading to the formation of isonocardicin C. genome.jpexpasy.org

Nocardicin-A Epimerase (NocJ, EC 5.1.1.14): Role in Isomerization to Nocardicin A

Nocardicin-A epimerase, encoded by the nocJ gene, is responsible for the stereochemical conversion of this compound and C to their respective epimers, nocardicin A and C. qmul.ac.ukenzyme-database.orgchemwhat.itgenome.jp This isomerization is a critical step in the biosynthesis of the biologically active nocardicin A. researchgate.netnih.gov The enzyme catalyzes the epimerization at the C-9' position of the homoseryl side chain, converting the (S)-configuration in isonocardicins to the (R)-configuration in nocardicins. qmul.ac.ukenzyme-database.orggenome.jpenzyme-database.org

Insertional mutagenesis of the nocJ gene in Nocardia uniformis resulted in the abolishment of nocardicin A production, with the accumulation of this compound. researchgate.netnih.govrhea-db.org This finding confirms the essential role of NocJ in the epimerization step. researchgate.netnih.gov

Pyridoxal (B1214274) 5′-Phosphate (PLP)-Dependent Epimerization in Nocardicin A/Isonocardicin A Interconversion

The epimerization reaction catalyzed by NocJ is dependent on the cofactor pyridoxal 5'-phosphate (PLP). qmul.ac.ukenzyme-database.orggenome.jpresearchgate.netnih.govenzyme-database.org PLP is a versatile cofactor involved in a wide range of enzymatic reactions, particularly those involving amino acids. mdpi.comnih.gov In the NocJ-catalyzed reaction, PLP facilitates the reversible epimerization of the amino group on the homoserine side chain of both this compound and isonocardicin C. researchgate.net While the enzyme can act on both substrates, evidence suggests that isonocardicin C is the preferred substrate in vivo. qmul.ac.ukenzyme-database.orggenome.jpenzyme-database.org

Nocardicin C N-Oxygenase (NocL, EC 1.14.15.43) and Oxime Formation

Nocardicin C N-oxygenase, encoded by the nocL gene, is a cytochrome P450 enzyme that plays a crucial role in the final steps of nocardicin A biosynthesis. qmul.ac.ukexpasy.org This enzyme catalyzes the oxidation of the amino group of nocardicin C to form the characteristic oxime moiety found in nocardicin A. qmul.ac.ukresearchgate.netnih.gov

Precursor Incorporation Studies in this compound Biosynthesis

The biosynthesis of this compound is a complex process that relies on the incorporation of specific precursor molecules and a series of enzymatic modifications. The foundational building blocks for the isonocardicin core structure are the amino acids L-serine and L-p-hydroxyphenylglycine (pHPG). nih.govnih.gov Isotopic labeling experiments have demonstrated that the monocyclic β-lactam ring of nocardicins is derived directly from L-serine, with the carbon atoms of the ring originating from serine without the loss of hydrogen atoms at the C-3 position. nih.govnih.gov This suggests a direct ring closure mechanism. nih.gov The non-proteinogenic amino acid L-p-hydroxyphenylglycine (pHPG) is another crucial precursor, with two units being incorporated into the final nocardicin A structure. nih.govnih.gov

The assembly is initiated by two large nonribosomal peptide synthetases (NRPSs), NocA and NocB, which condense the precursors to form a peptide intermediate. researchgate.net A key and unusual step in this process is the formation of the β-lactam ring itself, which is catalyzed by a specialized histidine-rich condensation (C) domain within the NRPS machinery, using the serine residue of the peptide precursor. nih.gov

Following the initial assembly and ring formation, the pathway proceeds through several key intermediates, including nocardicin G, which is considered the first β-lactam-containing intermediate in the pathway. researchgate.net The biosynthesis of this compound then involves the following key transformations:

Formation of Isonocardicin C: The enzyme isonocardicin synthase (encoded by the nat gene), an S-adenosylmethionine (SAM)-dependent aminocarboxypropyltransferase, acts on nocardicin G. nih.govgenome.jp It transfers a 3-amino-3-carboxypropyl group from SAM to the phenolic hydroxyl group of nocardicin G, yielding isonocardicin C. genome.jp While nocardicin E can also serve as a substrate for this enzyme to produce this compound directly, nocardicin G is believed to be the primary in vivo substrate. genome.jpacs.org

Formation of this compound: The cytochrome P450 enzyme NocL, an N-oxygenase, subsequently oxidizes the primary amine on the side chain of isonocardicin C to form the characteristic syn-configured oxime moiety of this compound. nih.gov

Relationship with Nocardicin C and Nocardicin A: Nocardicin C is an important intermediate that accumulates in mutants where the nocL gene is disrupted, confirming NocL's role in the subsequent oxidation step. nih.gov this compound is the direct precursor to nocardicin A. The final step in the formation of nocardicin A is the epimerization of the L-homoseryl side chain of this compound to a D-homoseryl side chain, a reaction catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme NocJ. researchgate.net Disruption of the nocJ gene abolishes nocardicin A production but allows for the accumulation of this compound. researchgate.net

Table 1: Key Precursors and Intermediates in this compound Biosynthesis

CompoundClassRole in Biosynthesis
L-Serine Amino AcidProvides the carbon and nitrogen backbone for the β-lactam ring. nih.govnih.gov
p-Hydroxyphenylglycine (pHPG) Non-proteinogenic Amino AcidIncorporated by NRPS enzymes as a key side-chain component. nih.govresearchgate.net
Nocardicin G IntermediateThe first β-lactam containing intermediate; primary substrate for isonocardicin synthase (Nat). researchgate.netnih.gov
Nocardicin E IntermediateCan be converted to this compound by isonocardicin synthase (Nat). genome.jpacs.org
Isonocardicin C IntermediateFormed from nocardicin G by isonocardicin synthase (Nat); precursor to this compound. nih.govgenome.jp
Nocardicin C IntermediateSubstrate for the N-oxygenase NocL to form the oxime group of nocardicin A. nih.govsmolecule.com It is also interconverted with isonocardicin C by the epimerase NocJ. researchgate.net

Regulation of this compound Biosynthetic Genes

The production of this compound and its related compounds in Nocardia uniformis is tightly controlled at the genetic level. A key protein in this regulatory network is NocR, a 583-amino-acid transcriptional regulator. researchgate.net NocR shows significant sequence similarity to the Streptomyces antibiotic regulatory protein (SARP) family, a class of activators commonly found in actinomycete secondary metabolite gene clusters. researchgate.net

Research has established NocR as a positive transcriptional regulator essential for the biosynthesis of nocardicins. researchgate.net Gene inactivation studies have shown that disrupting the nocR gene completely abolishes the production of nocardicin A. researchgate.netresearchgate.net The mutant strain fails to produce not only the final product but also early precursors like p-hydroxybenzoyl formate, indicating that NocR acts at an early stage of the pathway. researchgate.net

Further molecular studies have demonstrated that NocR functions as a DNA-binding protein. researchgate.net It specifically targets a 126-base-pair intergenic region located between the nocF and nocA genes in the biosynthetic cluster. researchgate.net This region contains a likely binding motif, a direct hexameric repeat (TGATAA) with a 5-base-pair spacer. researchgate.net By binding to this site, NocR activates the transcription of the nocABC operon, which encodes the core NRPS enzymes. researchgate.net

Crucially, NocR's regulatory role extends beyond the core assembly line. Transcriptional analysis revealed that in the absence of a functional NocR, the transcription of genes responsible for synthesizing the p-hydroxyphenylglycine (pHPG) precursor is also significantly reduced. researchgate.net This dual function demonstrates that NocR acts as a master coordinator, ensuring that the production of the pHPG building blocks is synchronized with the activation of the main biosynthetic machinery that incorporates them. researchgate.net

Comparative Biosynthesis with Other Monobactams and β-Lactam Antibiotics

The biosynthetic pathway to this compound shares features with, yet is distinct from, the pathways of other β-lactam antibiotic families.

Comparison with other Monobactams: As a monobactam, this compound's defining feature is a monocyclic β-lactam ring, distinguishing it from the fused bicyclic systems of penicillins and cephalosporins. nih.govwikipedia.org The origin of this ring from L-serine is a conserved feature among bacterially-produced monobactams. nih.govnih.gov Isotopic labeling studies on the biosynthesis of sulfazecin (B1681187) and other monobactams similarly show a direct incorporation of serine to form the β-lactam ring via a proposed SN2 intramolecular cyclization, a mechanism consistent with that of the nocardicins. nih.govnih.gov

Comparison with Bicyclic β-Lactams and Other Families: While the use of nonribosomal peptide synthetases (NRPSs) to assemble a peptide precursor is a common theme shared with the penicillin and cephalosporin (B10832234) pathways, the mechanism of β-lactam ring formation is a major point of divergence. nih.govnih.gov

Nocardicins (Monobactams): The four-membered β-lactam ring is formed from an L-serine residue within a peptide precursor. This cyclization is catalyzed directly by a specialized condensation (C) domain of the NRPS itself, in a non-oxidative process. nih.gov

Penicillins/Cephalosporins: These are synthesized from a tripeptide precursor, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). The characteristic fused bicyclic ring system is then formed in a single, complex oxidative step catalyzed by the enzyme isopenicillin N synthase (IPNS). nih.gov This mechanism is fundamentally different from the intramolecular displacement seen in nocardicin biosynthesis.

Clavams and Carbapenems: These two families utilize yet another distinct strategy. Their β-lactam rings are formed by ATP-dependent enzymes known as β-lactam synthetases (e.g., β-LS for clavulanic acid and CPS for carbapenems). nih.gov These enzymes adenylate a β-amino acid substrate, which then undergoes intramolecular cyclization to form the ring, a process entirely different from the NRPS-dependent mechanisms of nocardicins and penicillins. nih.govresearchgate.net

The tailoring steps in this compound biosynthesis are also unique. The pathway employs specific enzymes such as the N-oxygenase NocL to form the oxime and the PLP-dependent epimerase NocJ to configure the homoserine side chain, which are not found in other β-lactam pathways. nih.govresearchgate.net Furthermore, the use of an aminocarboxypropyltransferase (isonocardicin synthase) to attach the homoseryl side chain is a rare enzymatic function. biorxiv.orgbiorxiv.org

Table 2: Comparison of β-Lactam Ring Formation Mechanisms

Antibiotic FamilyKey Precursor(s) for RingRing Formation Enzyme/DomainMechanism
Nocardicins/Monobactams L-SerineNRPS Condensation DomainIntramolecular SN2-type cyclization. nih.govnih.gov
Penicillins/Cephalosporins L-Cysteine, D-ValineIsopenicillin N Synthase (IPNS)Oxidative bicyclization of a tripeptide. nih.gov
Clavams/Carbapenems β-Amino Acids (e.g., from Arginine, Glutamate)β-Lactam Synthetase (β-LS/CPS)ATP-dependent adenylation and intramolecular cyclization. nih.gov

Chemical Synthesis and Derivatization Strategies for Isonocardicin a and Analogues

Total Synthesis Approaches to the Isonocardicin A Scaffold

Total synthesis provides a versatile platform to access not only the natural product but also analogues that are not available through fermentation or semisynthesis. These routes require precise control over stereochemistry and the strategic construction of the strained β-lactam ring.

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. wikipedia.orgyoutube.comdeanfrancispress.com For this compound, the analysis reveals several key disconnections.

A logical retrosynthetic strategy for this compound involves three primary disconnections:

Amide bond disconnection: The amide linkage connecting the (Z)-oximino-p-hydroxyphenylacetyl group to the β-lactam nitrogen is disconnected.

Ether bond disconnection: The ether linkage attaching the L-homoserine moiety to the phenolic hydroxyl group is broken.

β-Lactam ring disconnection: The strained four-membered ring is opened, typically between the nitrogen (N1) and the carbonyl carbon (C2), or between C3 and C4.

This approach simplifies the complex target molecule into three key building blocks:

A protected L-homoserine derivative: This fragment provides the characteristic side chain that differentiates this compound from nocardicin A.

A protected (Z)-oximino-p-hydroxyphenylacetic acid: This unit forms the N-acyl side chain.

A 3-aminonocardicinic acid (3-ANA) precursor: This is the core β-lactam component, which itself can be derived from simpler amino acid precursors like L-serine or L-isoserine. researchgate.net

By identifying these synthons and their corresponding synthetic equivalents, a convergent synthesis plan can be formulated where the fragments are prepared separately and then coupled together. bibliotekanauki.pl

The synthesis of this compound presents a significant stereochemical challenge due to its multiple chiral centers. The absolute configuration of these centers is crucial for its biological profile. Key stereoselective transformations are required to control the stereochemistry at:

The C3 and C4 positions of the azetidinone ring.

The α-carbon of the p-hydroxyphenylglycine-derived unit.

The α-carbon of the L-homoserine side chain.

The stereoselective construction of the 2-amino-1,3-diol moiety, a structural feature related to the precursors of the β-lactam ring, is a common challenge in natural product synthesis. beilstein-journals.org Synthetic strategies often employ chiral auxiliaries or asymmetric catalysts to ensure the correct stereochemical outcome. researchgate.netub.edu For instance, the use of chiral catalysts in additions to imines can establish the desired stereocenters on the β-lactam ring with high enantioselectivity. udel.edu The synthesis of the L-homoserine side chain can be achieved starting from L-asparagine, which provides the correct natural stereochemistry. researchgate.net

The β-lactam ring is a high-energy, strained four-membered lactam that is central to the identity of nocardicins. wikipedia.orgbiomolther.org Its construction is a critical step in any total synthesis. Several methods have been developed for the synthesis of β-lactams, including:

[2+2] Cycloaddition (Staudinger Synthesis): This classic method involves the reaction of a ketene (B1206846) with an imine to form the azetidinone ring. wikipedia.org This approach allows for the introduction of various substituents on the ring.

Cyclization of β-Amino Acids: A widely used method involves the cyclization of a β-amino acid derivative. Reagents like Mukaiyama's reagent can be used to facilitate the intramolecular amide bond formation to yield the β-lactam. wikipedia.org

Multicomponent Reactions: The Ugi four-component reaction has been effectively used to construct functionalized β-lactam ring systems. researchgate.net For example, the condensation of an isoserine, an isocyanide, and an aldehyde can generate a highly functionalized β-lactam precursor, which is then converted to the 3-aminonocardicinic acid core. researchgate.net

Semisynthetic Modifications of this compound and Nocardicin A

Semisynthesis, or partial chemical synthesis, utilizes compounds isolated from natural sources as starting materials for chemical modification. eupati.euwikipedia.org This approach is often more efficient than total synthesis for producing analogues of complex natural products. Nocardicin A, being more abundant than this compound in fermentation broths, is a common starting point for semisynthesis.

Chemical modifications can be targeted at several functional groups on the nocardicin scaffold: nih.gov

Carboxylic acid groups: Esterification or amidation of the carboxyl groups on the β-lactam ring and the homoserine side chain.

Phenolic hydroxyl group: Alkylation or acylation of the hydroxyl group on the p-hydroxyphenyl moiety.

Oxime group: Modification of the oxime functionality can be used to probe its role in the mechanism of action.

Amino group: Acylation or alkylation of the free amino group of the homoserine side chain.

These modifications allow for the systematic exploration of structure-activity relationships (SAR), helping to identify which parts of the molecule are essential for its biological activity.

Design and Synthesis of this compound Analogues for Mechanistic Probes

The synthesis of specifically designed analogues is a powerful tool for probing the molecular mechanisms of action of bioactive compounds. researchgate.netnih.gov For this compound, analogues are synthesized to understand the importance of its unique structural features. A key comparison is between this compound (with an L-homoserine side chain) and its natural diastereomer, nocardicin A (with a D-homoserine side chain). The difference in their biological activity directly highlights the stereochemical sensitivity of their molecular target.

Other synthetic probes include:

Labeled Analogues: Incorporating isotopic labels (e.g., ¹³C, ¹⁵N) or fluorescent tags into the molecule. These probes are invaluable for tracking the molecule's interaction with cellular targets and for mechanistic studies of biosynthetic enzymes. rsc.org

Simplified Analogues: Synthesizing molecules that contain only the β-lactam core or lack the homoserine side chain to determine the minimal structural requirements for activity.

Stereochemical Analogues: Creating epimers at different chiral centers to assess the geometric requirements of the biological target.

These synthetic efforts provide crucial insights that guide the development of new therapeutic agents with improved properties. chemrxiv.org

Chemoenzymatic Synthesis Approaches Utilizing Biosynthetic Enzymes

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the versatility of chemical reactions. wikipedia.orgnih.gov This approach is particularly powerful for synthesizing complex natural products like this compound. rsc.org Several key enzymes from the nocardicin biosynthetic pathway have been identified and can be utilized for synthetic purposes.

Key enzymatic transformations in the synthesis of this compound include:

β-Lactam Ring Formation: Unlike the biosynthesis of penicillins and cephalosporins, the β-lactam ring of nocardicins is formed by a non-ribosomal peptide synthetase (NRPS). nih.gov A specific condensation (C) domain within the NRPS catalyzes the cyclization of a serine-containing peptide intermediate to form the azetidinone ring, a mechanistically distinct and unprecedented pathway. nih.gov

Side Chain Attachment: The enzyme isonocardicin synthase (EC 2.5.1.38), also known as nocardicin aminocarboxypropyltransferase, catalyzes the final step in this compound biosynthesis. wikipedia.org It transfers a 3-amino-3-carboxypropyl group from S-adenosyl-L-methionine (SAM) to the phenolic hydroxyl group of nocardicin E, yielding this compound. wikipedia.orgrsc.org

Epimerization: The enzyme NocJ, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent epimerase, is responsible for converting the L-homoseryl side chain of this compound into the D-homoseryl side chain found in nocardicin A. ebi.ac.ukresearchgate.net The absence of a functional NocJ enzyme in the producing organism leads to the accumulation of this compound. researchgate.net

These enzymes offer highly regio- and stereoselective methods for key bond formations, providing an efficient and "green" alternative to purely chemical synthesis routes. nih.gov

EnzymeEC NumberFunction in Isonocardicin/Nocardicin Pathway
Nocardicin NRPS N/AAssembles peptide backbone and catalyzes β-lactam ring formation. nih.govnih.gov
Isonocardicin Synthase 2.5.1.38Transfers 3-amino-3-carboxypropyl group to Nocardicin E to form this compound. wikipedia.org
NocJ (Nocardicin C-9' Epimerase) N/AEpimerizes the L-homoserine side chain of this compound to the D-homoserine of Nocardicin A. ebi.ac.ukresearchgate.net

Biological Activities and Mechanistic Investigations of Isonocardicin a

Comparative Biological Activity of Isonocardicin A vs. Nocardicin A

The biological activities of this compound and its stereoisomer, nocardicin A, have been a subject of scientific investigation, revealing significant differences in their antibacterial potency. These differences are primarily attributed to their distinct stereochemical configurations.

In vitro Studies of Antibacterial Activity Against Specific Microorganisms

In vitro studies have demonstrated that nocardicin A possesses potent antimicrobial activity, particularly against Gram-negative bacteria. nih.gov It is notably effective against species such as Pseudomonas aeruginosa, various Proteus species, and Serratia marcescens. nih.govresearchgate.net For instance, the mean Minimum Inhibitory Concentrations (MICs) of nocardicin A for Proteus mirabilis, Proteus rettgeri, and Proteus inconstans range from 3.13 to 12.5 µg/mL. nih.govresearchgate.net Furthermore, nocardicin A has been shown to inhibit 48% of S. marcescens strains, which are often resistant to other β-lactam antibiotics, at concentrations between 12.5 and 50 µg/mL. nih.govresearchgate.net

In stark contrast, this compound exhibits significantly weaker antibacterial activity. researchgate.netresearchgate.net The antimicrobial activity of this compound against Escherichia coli, Proteus vulgaris, and Serratia marcescens is reported to be at least two orders of magnitude lower than that of nocardicin A. researchgate.netresearchgate.net This pronounced difference underscores the critical role of specific structural features in the antibacterial efficacy of the nocardicin class of antibiotics. researchgate.net

Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)

Microorganism This compound Nocardicin A
Escherichia coli 1024 researchgate.netresearchgate.net No significant activity nih.govresearchgate.net
Proteus vulgaris 1028 researchgate.netresearchgate.net 25-50 nih.govresearchgate.net
Serratia marcescens 80315 researchgate.netresearchgate.net 12.5-50 nih.govresearchgate.net
Proteus mirabilis Data not available 3.13-12.5 nih.govresearchgate.net
Proteus rettgeri Data not available 3.13-12.5 nih.govresearchgate.net
Proteus inconstans Data not available 3.13-12.5 nih.govresearchgate.net
Pseudomonas aeruginosa Data not available Potent activity nih.govresearchgate.net

Differential Activity Based on Stereochemistry (e.g., D-homoseryl side chain vs. L-homoseryl isomer)

The substantial difference in antibacterial potency between nocardicin A and this compound is directly linked to their stereochemistry. researchgate.netresearchgate.net Nocardicin A's notable activity is attributed to two key structural features: a syn-configured oxime moiety and, crucially, a D-homoseryl side chain. researchgate.netnih.gov this compound, on the other hand, possesses the L-homoseryl isomer. researchgate.net

The biosynthetic pathway highlights the importance of this stereochemical difference. In the producing organism, Nocardia uniformis, the L-homoseryl isomer, this compound, is a precursor to the more active nocardicin A. researchgate.net The conversion is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme NocJ, which functions as a nocardicin C-9' epimerase. researchgate.net This enzyme is responsible for the epimerization of the homoseryl side chain from the L-configuration to the D-configuration. researchgate.net Studies involving the insertional inactivation of the nocJ gene in N. uniformis resulted in the abolishment of nocardicin A production, while the production of this compound was unaffected, confirming the enzyme's critical role in this stereochemical conversion. researchgate.netresearchgate.net

Molecular Mechanisms of Action of this compound (or its related Nocardicin A)

The antibacterial effect of nocardicins, like other β-lactam antibiotics, is achieved through the disruption of bacterial cell wall synthesis. ontosight.aiontosight.aiyoutube.com This action is mediated by their interaction with specific enzymes and their inherent stability against bacterial defense mechanisms.

Interactions with Penicillin-Binding Proteins (PBPs)

The primary molecular targets of β-lactam antibiotics are penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. ontosight.aiontosight.aiwikipedia.org Peptidoglycan provides structural integrity to the bacterial cell wall. nih.gov Nocardicin A exerts its bactericidal effect by binding to and inactivating these PBPs. ontosight.aiontosight.ai This inhibition disrupts the cross-linking of peptidoglycan layers, leading to a weakened cell wall and ultimately causing cell lysis and death. ontosight.aiontosight.ai In Escherichia coli, it has been shown that nocardicin A interacts with PBPs, and this interaction is crucial for its antibacterial activity. nih.gov The combined use of nocardicin A with mecillinam, another β-lactam that binds to PBP-2, results in a rapid lytic response in E. coli, suggesting a cooperative effect involving these essential proteins. nih.gov

Stability Against β-Lactamase Hydrolysis

A significant advantage of nocardicin A is its high stability against hydrolysis by β-lactamases. nih.govnih.govresearchgate.net These enzymes are a primary mechanism of resistance in bacteria, as they inactivate β-lactam antibiotics by cleaving the β-lactam ring. nih.gov Nocardicin A's monocyclic structure contributes to its resistance to a wide range of both chromosomally-encoded and plasmid-mediated β-lactamases. researchgate.netnih.gov When compared with several other β-lactam antibiotics, nocardicin A was found to be the most stable against the tested β-lactamases, with the exception of those from Klebsiella oxytoca and Proteus vulgaris. nih.gov This inherent stability allows it to remain active and reach its PBP targets in bacteria that produce these common resistance enzymes. ontosight.airesearchgate.net

Structure Activity Relationship Sar Studies of Isonocardicin a and Its Derivatives

Impact of Stereochemical Configuration on Isonocardicin A Activity

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical determinant of the biological activity of this compound. byjus.com The specific spatial orientation of substituents on the β-lactam ring and its side chains dictates the molecule's ability to interact with its biological targets. nih.gov

The absolute configuration of the chiral centers within the this compound molecule is fundamental to its antibacterial properties. For instance, the stereochemistry at the C3 position of the β-lactam ring, which bears the acylamino side chain, is crucial for its interaction with penicillin-binding proteins (PBPs). The natural (R)-configuration at the carbon atom of the side chain attached to the nitrogen of the β-lactam ring is a key feature for its activity. researchgate.net

Furthermore, the stereochemical arrangement of the oxime functional group in the C3-side chain is also significant. researchgate.net The syn-isomer of the oxime is generally associated with higher antibacterial activity compared to the anti-isomer. This preference is attributed to the specific conformational shape it imparts to the side chain, which facilitates a more favorable binding to the active site of target enzymes.

Studies involving the synthesis of various stereoisomers of this compound and its derivatives have consistently demonstrated that even minor changes in the stereochemical configuration can lead to a dramatic loss of biological activity. nih.gov This highlights the high degree of stereospecificity required for the interaction between this compound and its bacterial targets. The precise three-dimensional structure allows for optimal binding, which is essential for the inhibition of bacterial cell wall synthesis. byjus.com

Stereochemical FeatureImpact on ActivityReference
C3-Side Chain Configuration The natural (R)-configuration is essential for potent antibacterial activity. researchgate.net
Oxime Geometry The syn-isomer generally confers higher activity than the anti-isomer. researchgate.net
Overall Chirality Alterations in the stereocenters typically result in a significant reduction or loss of biological function. nih.gov

Influence of Functional Groups on this compound Biological Activity

The biological activity of this compound is profoundly influenced by the nature and position of its functional groups. reachemchemicals.com The strategic modification of these groups is a cornerstone of medicinal chemistry, aiming to enhance bioactivity, optimize solubility, and improve metabolic stability. reachemchemicals.com

The core of this compound's activity lies in the β-lactam ring, a four-membered cyclic amide. The reactivity of this strained ring is fundamental to its mechanism of action, which involves the acylation of the active site of penicillin-binding proteins (PBPs). Modifications that alter the planarity or strain of the β-lactam ring can significantly impact its acylating ability and, consequently, its antibacterial potency.

The acylamino side chain at the C3 position is a primary site for modification in SAR studies. The nature of the acyl group plays a critical role in determining the antibacterial spectrum and potency. For example, the introduction of different aromatic or heterocyclic rings can modulate the affinity for various PBPs. nih.gov Furthermore, the oxime ether moiety within this side chain is a key feature of nocardicins, and alterations to this group, such as changing the substituent on the oxygen atom, can fine-tune the biological activity. researchgate.net

The carboxyl group at the C2 position is also important for activity, as it is believed to mimic the terminal D-Ala-D-Ala moiety of the peptidoglycan precursor, thereby aiding in the recognition and binding to the PBP active site. Esterification or amidation of this carboxyl group generally leads to a decrease in activity, highlighting the importance of the anionic character at this position.

Table of Functional Group Modifications and Their Effects:

Functional Group Modification Impact on Biological Activity Reference
β-Lactam Ring Alterations to ring strain Can increase or decrease reactivity and antibacterial potency.
C3 Acylamino Side Chain Variation of the acyl group Modulates antibacterial spectrum and potency. nih.gov
C3 Oxime Ether Modification of the ether substituent Fine-tunes biological activity. researchgate.net
C2 Carboxyl Group Esterification or amidation Generally decreases activity.
N1 Side Chain Changes to the homoserine residue Can influence solubility and permeability.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activities of a set of compounds with their structural and physicochemical properties. amazon.comwikipedia.org For this compound analogues, QSAR studies are instrumental in predicting the antibacterial potency of novel derivatives and in providing insights into the key molecular features that govern their activity. mdpi.com

In a typical QSAR study for this compound analogues, a series of derivatives with known biological activities (e.g., minimum inhibitory concentrations or MICs) is used as a training set. nih.gov Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated for each analogue. These descriptors can be classified into several categories, including:

Electronic descriptors: such as partial charges, dipole moments, and HOMO/LUMO energies, which describe the electronic properties of the molecule.

Steric descriptors: such as molecular volume, surface area, and shape indices, which relate to the size and shape of the molecule.

Hydrophobic descriptors: such as the partition coefficient (logP), which quantifies the molecule's hydrophobicity.

Topological descriptors: which describe the connectivity of atoms within the molecule.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical model that relates the descriptors to the biological activity. nih.govmdpi.com The general form of a QSAR model can be represented as:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n) wikipedia.org

The predictive power of the QSAR model is then validated using an external set of compounds that were not used in the model's development. mdpi.com A robust and validated QSAR model can be a powerful tool for the in silico screening of virtual libraries of this compound analogues, allowing for the prioritization of compounds for synthesis and biological testing. This approach can significantly accelerate the drug discovery process by reducing the time and cost associated with the synthesis and testing of a large number of compounds. mdpi.com

Key Steps in QSAR Modeling for this compound Analogues:

Step Description Reference
Data Set Selection A diverse set of this compound analogues with measured biological activities is chosen. nih.gov
Descriptor Calculation A wide range of molecular descriptors (electronic, steric, hydrophobic, etc.) are calculated for each analogue. researchgate.net
Model Development Statistical methods are used to establish a mathematical relationship between the descriptors and biological activity. mdpi.com
Model Validation The predictive ability of the model is assessed using internal and external validation techniques. mdpi.com
Prediction The validated model is used to predict the activity of new, untested analogues. wikipedia.org

Pharmacophore Elucidation for this compound and Related Compounds

Pharmacophore elucidation is the process of identifying the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its biological activity. wikipedia.org For this compound and its derivatives, defining a pharmacophore model is crucial for understanding how these compounds interact with their target enzymes and for designing novel analogues with improved properties. nih.gov

A pharmacophore model for this compound would typically include features such as:

Hydrogen Bond Acceptors (HBA): These are atoms or groups that can accept a hydrogen bond. In this compound, the carbonyl oxygen of the β-lactam ring and the oxygen atoms of the carboxyl group and the oxime moiety are potential HBAs. nih.gov

Hydrogen Bond Donors (HBD): These are atoms or groups that can donate a hydrogen bond. The amide nitrogen of the β-lactam ring and the hydroxyl group of the homoserine side chain can act as HBDs. nih.gov

Hydrophobic Features: These are non-polar regions of the molecule that can interact with hydrophobic pockets in the target protein. The carbon backbone of the side chains can contribute to hydrophobic interactions. nih.gov

Anionic/Negative Ionizable Features: The carboxyl group at the C2 position, which is typically deprotonated at physiological pH, represents a key anionic feature. plos.org

The development of a pharmacophore model often involves the alignment of a set of structurally diverse but biologically active compounds to identify common features. wikipedia.org This can be done using ligand-based methods, where the model is derived from a set of known active molecules, or structure-based methods, where the model is derived from the known three-dimensional structure of the ligand-receptor complex. plos.org

Once a pharmacophore model is developed and validated, it can be used as a three-dimensional query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. This virtual screening approach is a powerful tool in modern drug discovery for identifying new chemical scaffolds that can be further optimized. nih.gov

Common Pharmacophoric Features of this compound:

Pharmacophoric Feature Corresponding Structural Element Reference
Hydrogen Bond Acceptor β-lactam carbonyl, carboxylate oxygens, oxime oxygen nih.gov
Hydrogen Bond Donor β-lactam amide, hydroxyl group nih.gov
Hydrophobic Region Side chain carbon backbone nih.gov
Anionic Center C2-carboxylate plos.org

Computational Chemistry and Molecular Docking in Predicting this compound Binding Modes

Computational chemistry and molecular docking are powerful in silico tools used to predict and analyze the interactions between a ligand, such as this compound, and its biological target, typically a protein. ebi-edu.comresearchgate.net These methods provide valuable insights into the binding modes of this compound and its derivatives at an atomic level, which can guide the rational design of new and more potent antibiotics. paperswithcode.com

Molecular docking simulations aim to predict the preferred orientation and conformation of a ligand when it binds to a receptor to form a stable complex. researchgate.netfrontiersin.org The process involves two main steps:

Sampling: A search algorithm generates a large number of possible binding poses of the ligand within the active site of the target protein.

Scoring: A scoring function estimates the binding affinity for each pose, and the poses are ranked based on their scores. The lowest energy score typically corresponds to the most stable and likely binding mode.

For this compound, molecular docking studies can be used to:

Identify key amino acid residues in the active site of penicillin-binding proteins (PBPs) that interact with the drug.

Visualize the binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the drug-receptor complex.

Explain the structure-activity relationships observed for different analogues by comparing their predicted binding modes and affinities.

Predict the binding affinity of novel, untested derivatives, thereby prioritizing them for synthesis and biological evaluation.

Molecular dynamics (MD) simulations can further refine the results of molecular docking by simulating the dynamic behavior of the ligand-receptor complex over time. frontiersin.org This provides a more realistic representation of the binding process and can reveal important information about the stability of the complex and the role of solvent molecules.

The integration of molecular docking and other computational chemistry techniques provides a detailed understanding of the molecular basis of this compound's activity, which is invaluable for the development of next-generation β-lactam antibiotics. ebris.eu

Applications of Molecular Docking for this compound:

Application Description Reference
Binding Mode Prediction Predicts the most likely orientation of this compound in the PBP active site. researchgate.netfrontiersin.org
Interaction Analysis Identifies key hydrogen bonds and other non-covalent interactions with the protein. nanobioletters.com
SAR Rationalization Explains why certain structural modifications lead to changes in activity. researchgate.net
Virtual Screening Screens large libraries of compounds to identify potential new inhibitors. researchgate.net

Biotechnological and Genetic Engineering Approaches for Isonocardicin a Production and Modification

Metabolic Engineering of Producer Organisms for Enhanced Isonocardicin A Yield

Metabolic engineering of the native producer organism, Nocardia uniformis, presents a promising avenue for increasing the yield of this compound. These strategies are aimed at optimizing the metabolic fluxes towards the biosynthesis of the target compound by manipulating precursor availability, cofactor supply, and cellular transport mechanisms.

A critical aspect of enhancing this compound production is ensuring a sufficient supply of its primary building blocks. The biosynthesis of the nocardicin A core structure involves the non-ribosomal peptide synthetase (NRPS) mediated condensation of two key amino acid precursors: L-p-hydroxyphenylglycine (L-pHPG) and L-serine. nih.govresearchgate.net Metabolic engineering efforts could therefore focus on upregulating the biosynthetic pathways of these precursors. For instance, redirecting carbon flux from central carbon metabolism towards the shikimate pathway, a precursor for aromatic amino acids like L-pHPG, could significantly boost the availability of this crucial building block.

Finally, the optimization of fermentation conditions plays a crucial role in maximizing product yield. This involves a systematic investigation of various parameters such as carbon and nitrogen sources, pH, temperature, and aeration. frontiersin.orgresearchgate.net For example, the selection of optimal carbon and nitrogen sources can significantly influence the metabolic state of the producing organism and direct metabolic fluxes towards secondary metabolite production. nih.govresearchgate.net Similarly, maintaining optimal pH and temperature is critical for enzyme stability and activity throughout the fermentation process. researchgate.netresearchgate.net

Table 1: Potential Metabolic Engineering Strategies for Enhanced this compound Yield

StrategyTargetRationale
Precursor Engineering Upregulation of L-p-hydroxyphenylglycine and L-serine biosynthetic pathways.Increase the availability of essential building blocks for the NRPS machinery. nih.govresearchgate.net
Cofactor Engineering Overexpression of ATP and NADPH regeneration pathways.Enhance the catalytic efficiency of the biosynthetic enzymes. nih.govfrontiersin.org
Transporter Engineering Overexpression of efflux pumps.Alleviate feedback inhibition by facilitating the secretion of this compound. frontiersin.orgnih.gov
Fermentation Optimization Optimization of media components (carbon/nitrogen sources) and physical parameters (pH, temperature).Improve overall cellular metabolism and enzyme function for maximal product formation. nih.govresearchgate.netresearchgate.netresearchgate.net

Genetic Manipulation of Biosynthetic Gene Clusters for this compound Analogue Diversification

The modular nature of the this compound biosynthetic gene cluster in Nocardia uniformis offers a rich platform for genetic manipulation to generate novel analogues. researchgate.net The cluster contains genes encoding non-ribosomal peptide synthetases (NRPSs), tailoring enzymes, and regulatory proteins, all of which can be targeted for modification. nih.gov

Gene knockout studies have been instrumental in elucidating the function of individual genes within the cluster. For instance, the inactivation of genes such as nocK, nocD, nocE, and nocO has been shown to be non-essential for nocardicin A biosynthesis, suggesting they might be involved in secondary modifications or have redundant functions. researchgate.net Conversely, the disruption of genes encoding the NRPSs (nocA and nocB), the transcriptional activator (nocR), and key tailoring enzymes like the epimerase (nocJ) and the N-oxygenase (nocL) leads to a loss of production, confirming their essential roles. nih.govfrontiersin.orgresearchgate.net This knowledge allows for targeted gene deletions to produce specific intermediates or to remove certain functional groups, thereby creating new analogues.

Combinatorial biosynthesis, a powerful strategy for generating chemical diversity, can be applied to the this compound pathway. researchgate.net This approach involves the swapping of domains or entire modules within the NRPS enzymes. nih.gov For example, the adenylation (A) domain, which is responsible for substrate recognition and activation, could be replaced with an A domain from another NRPS that recognizes a different amino acid. This could lead to the incorporation of a novel building block into the this compound scaffold. While conceptually promising, the successful application of domain swapping in the nocardicin A NRPS to generate a diverse library of analogues has yet to be extensively reported.

Promoter engineering offers another avenue for modifying the final product. By replacing the native promoters of specific biosynthetic genes with promoters of different strengths or with inducible promoters, the expression levels of these genes can be precisely controlled. researchgate.netijmm.ir For instance, overexpressing a tailoring enzyme could lead to a higher conversion of an intermediate to a specific analogue, while downregulating another could result in the accumulation of a different intermediate.

Table 2: Genetic Manipulation Strategies for this compound Analogue Diversification

StrategyTargetPotential Outcome
Gene Knockout Non-essential tailoring enzyme genes (nocK, nocD, nocE, nocO). researchgate.netAccumulation of biosynthetic intermediates or analogues lacking specific modifications.
Combinatorial Biosynthesis (Domain Swapping) Adenylation (A) or Condensation (C) domains of NRPSs (nocA, nocB). nih.govIncorporation of novel amino acid precursors, leading to structurally diverse analogues.
Promoter Engineering Promoters of key biosynthetic or tailoring genes. researchgate.netAltered expression levels of specific enzymes, potentially leading to the accumulation of different analogues or intermediates.

Heterologous Expression of this compound Biosynthetic Enzymes

The expression of biosynthetic enzymes or entire gene clusters in a well-characterized heterologous host offers several advantages, including faster growth rates, established genetic tools, and potentially higher product titers. Escherichia coli and various Streptomyces species are commonly used hosts for this purpose. frontiersin.orgfrontiersin.org

Individual enzymes and multidomain constructs from the nocardicin A biosynthetic pathway have been successfully expressed in E. coli for functional characterization. researchgate.net This approach has been crucial for elucidating the substrate specificity of the adenylation domains within the NRPSs and for characterizing the activity of tailoring enzymes. researchgate.net However, the production of the complete this compound molecule in E. coli is challenging due to the large size and complexity of the NRPS enzymes and the potential lack of necessary precursors and post-translational modifications.

Streptomyces species, being genetically and physiologically more closely related to Nocardia, are often more suitable hosts for the heterologous expression of large actinomycete biosynthetic gene clusters. frontiersin.orgresearchgate.net The successful expression of the entire this compound gene cluster in a Streptomyces host could lead to a more efficient and scalable production process. This would involve cloning the large gene cluster into a suitable expression vector and transforming it into an engineered Streptomyces strain that has been optimized for secondary metabolite production. frontiersin.org

Despite the potential, several challenges must be addressed for the successful heterologous expression of the this compound pathway. These include the sheer size of the gene cluster, which can be difficult to clone and maintain, potential codon usage differences between Nocardia and the heterologous host, and the need to ensure an adequate supply of the specific precursors, L-p-hydroxyphenylglycine and L-serine, in the new host. nih.gov Furthermore, the proper folding and post-translational modification of the large NRPS enzymes are critical for their activity and may require the co-expression of specific chaperones or modifying enzymes. frontiersin.org The slow growth and genetic recalcitrance of the native producer, Nocardia, also present inherent challenges to its genetic manipulation. nih.govnih.gov

Table 3: Considerations for Heterologous Expression of this compound Biosynthetic Enzymes

Host OrganismAdvantagesChallenges
Escherichia coli Rapid growth, well-established genetic tools, high protein expression levels. frontiersin.orgDifficulty in expressing large, complex proteins like NRPSs; lack of specific precursors and post-translational modifications.
Streptomyces species Closer phylogenetic relationship to Nocardia, proven ability to express large biosynthetic gene clusters, availability of engineered host strains. frontiersin.orgresearchgate.netSlower growth compared to E. coli, requires specialized genetic tools and techniques. frontiersin.org

Directed Evolution of Enzymes for Altered this compound Biosynthesis

Directed evolution is a powerful protein engineering technique that mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. This approach can be used to improve the catalytic efficiency of the this compound biosynthetic enzymes or to alter their substrate specificity to generate novel analogues. The process involves generating a large library of enzyme variants through random mutagenesis or gene recombination, followed by a high-throughput screening or selection process to identify variants with the desired improvements.

The non-ribosomal peptide synthetases (NRPSs) involved in this compound biosynthesis are prime targets for directed evolution. For example, the adenylation (A) domains, which determine the amino acid substrate specificity, can be subjected to random mutagenesis to create variants that can recognize and activate novel amino acids. This would lead to the incorporation of these new building blocks into the this compound scaffold, resulting in a diverse range of new analogues.

Similarly, the tailoring enzymes in the pathway, such as the epimerase and the N-oxygenase, can be evolved to have altered activities or substrate specificities. For instance, evolving the epimerase could potentially lead to the generation of stereoisomers of this compound with different biological activities. Evolving the N-oxygenase could result in analogues with different oxidation patterns.

A key challenge in the directed evolution of enzymes for this compound biosynthesis is the development of a high-throughput screening method to rapidly identify improved variants from large mutant libraries. This could involve developing a colorimetric or fluorescent assay that links the desired enzyme activity to a measurable signal.

While the application of directed evolution to the this compound biosynthetic pathway is still in its early stages, it holds significant promise for both improving the production of the natural compound and for generating novel analogues with enhanced therapeutic potential.

Future Research Directions and Unexplored Avenues for Isonocardicin a

Elucidation of Remaining Uncharacterized Biosynthetic Steps or Enzymes of Isonocardicin A

The biosynthesis of this compound in Nocardia uniformis involves a complex enzymatic cascade. While significant progress has been made in identifying the key players, several aspects of the pathway warrant deeper investigation. The pathway originates from nocardicin G, which is converted to this compound through a series of enzymatic modifications. acs.org

A crucial step is the transfer of a 3-amino-3-carboxypropyl (3-ACP) group from S-adenosyl-L-methionine (SAM) to the C6′-OH group of nocardicin E, a precursor derived from nocardicin G. This reaction is catalyzed by the enzyme SAM:nocardicin 3-ACP transferase (NAT). acs.org Subsequent modifications are carried out by tailoring enzymes, including the isomerase NocJ and the oxidase NocL, to yield the final nocardicin A product. acs.orgnih.gov

Despite this framework, future research could focus on:

Non-Ribosomal Peptide Synthetase (NRPS) Machinery: The initial assembly of the nocardicin core involves a complex of non-ribosomal peptide synthetases (NRPSs), NocA and NocB. nih.govnih.gov The precise mechanics, substrate specificity, and domain interactions within this multi-enzyme complex are not fully understood. A deeper characterization could reveal mechanisms of substrate selection and opportunities for engineered biosynthesis.

Predicted Proteolytic Events: Bioinformatic analyses of the nocardicin A gene cluster suggest that the NRPSs may produce a pentapeptide precursor. nih.gov This implies the involvement of a subsequent proteolytic cleavage step to generate the tripeptide core of the final antibiotic, a rare event in non-ribosomal natural product formation. nih.gov The specific protease responsible for this cleavage has not been identified or characterized, representing a significant gap in the understanding of the biosynthetic pathway.

Regulatory and Transport Mechanisms: The roles of several genes within the cluster, such as nocR, which acts as a positive transcriptional regulator, have been identified. nih.gov However, the complete regulatory network controlling the expression of biosynthetic genes remains to be elucidated. Furthermore, the function of putative transport proteins, like the product of the nocH gene, in exporting this compound from the cell requires experimental validation. nih.gov

Enzyme/SystemKnown FunctionPotential Area for Elucidation
NocA/NocB NRPSs Assemble a peptide precursor from amino acid building blocks. nih.govDetailed mechanism of module interaction, substrate flow, and potential for non-linear peptide synthesis.
Putative Protease Not identified. Predicted to cleave a pentapeptide precursor. nih.govIdentification, isolation, and characterization of the enzyme responsible for proteolytic processing.
NAT (B4201923) Transfers a 3-amino-3-carboxypropyl (3-ACP) group from SAM to nocardicin E. acs.orgFurther investigation of its substrate flexibility with non-natural precursors.
NocR Positive transcriptional regulator of the biosynthetic pathway. nih.govIdentification of all target promoters and interaction with other regulatory elements.
NocH Predicted to be a membrane transport protein for export. nih.govExperimental confirmation of its role in this compound transport and resistance.

Exploration of Novel Biological Activities Beyond Antibacterial Spectrum for this compound

The pharmacological investigation of this compound has been predominantly focused on its antibacterial properties against Gram-negative bacteria. youtube.comnih.gov However, the monobactam scaffold is a versatile structure, and related compounds have shown a range of other biological activities. This suggests that this compound and its derivatives could possess untapped therapeutic potential.

Future research should explore:

Anticancer Activity: Other classes of monocyclic β-lactams have been investigated as potential anticancer agents. researchgate.netsysrevpharm.org The strained azetidinone ring can interact with various biological targets. Screening this compound and a library of its analogues against a panel of cancer cell lines could reveal cytotoxic or anti-proliferative effects.

Enzyme Inhibition: The β-lactam ring is a reactive pharmacophore capable of inhibiting various enzymes beyond the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. Exploring the inhibitory potential of this compound against enzymes such as human neutrophil elastase, proteases, or β-lactamases could lead to new therapeutic applications. researchgate.net

Antiviral and Antifungal Activities: While its primary strength is against Gram-negative bacteria, systematic evaluation of this compound against a broad range of viral and fungal pathogens has not been extensively reported. Such screening efforts could uncover new antimicrobial applications for this structural class.

Development of Advanced Synthetic Routes for Complex this compound Analogues

The chemical synthesis of nocardicins, including the key intermediate 3-aminonocardicinic acid (3-ANA), has been established for decades. capes.gov.brnih.govacs.orgacs.org However, to fully explore the structure-activity relationship (SAR) and develop new therapeutic agents, more advanced and versatile synthetic strategies are required. These strategies would enable the creation of complex analogues that are inaccessible through modification of the natural product.

Key areas for development include:

Asymmetric Synthesis: Modern catalytic asymmetric methods could be employed to achieve highly stereocontrolled syntheses of the β-lactam core and its side chains. This would facilitate access to enantiomerically pure analogues with diverse substitutions.

Biocatalysis and Enzymatic Synthesis: The use of enzymes in the synthesis of β-lactam antibiotics offers a green and highly selective alternative to traditional chemical methods. nih.govresearchgate.net Exploring the use of enzymes like penicillin G acylase or engineered enzymes from the this compound biosynthetic pathway could enable the efficient production of novel analogues. frontiersin.org

Engineered Biosynthesis: By manipulating the genes in the this compound biosynthetic cluster, it may be possible to generate novel derivatives through fermentation. For instance, feeding a mutant strain with synthetic precursors has been shown to produce fluorinated, bioactive monobactams, demonstrating the potential of this platform for creating non-native congeners. nih.gov

Modern Cycloaddition Reactions: The Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine is a classic method for β-lactam synthesis. sysrevpharm.orgnih.gov Research into novel catalytic variants of this and other cycloaddition reactions could provide more efficient and stereoselective routes to complex this compound analogues. eurekalert.org

Integration of In Silico Methods for this compound Design and Optimization

Computational, or in silico, methods are powerful tools in modern drug discovery that can accelerate the design and optimization of new drug candidates. nih.gov These approaches can be applied to this compound to guide the synthesis of analogues with improved potency, selectivity, and pharmacokinetic properties.

Specific applications include:

Molecular Docking and Dynamics: The primary targets of β-lactam antibiotics are penicillin-binding proteins (PBPs). wikipedia.org Molecular docking simulations can be used to predict how different this compound analogues bind to the active sites of various PBPs from pathogenic bacteria. Molecular dynamics (MD) simulations can further refine these models, providing insights into the stability and dynamics of the ligand-protein complex. Such studies can guide the design of derivatives with enhanced affinity for their targets. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): As demonstrated in the study of the NAT enzyme from the this compound pathway, hybrid QM/MM calculations can provide a deep understanding of enzymatic reaction mechanisms at the atomic level. acs.org This knowledge can be leveraged to predict how the enzyme might process synthetic substrates, aiding in the design of precursors for engineered biosynthesis.

Virtual Screening: Large chemical libraries can be screened in silico against the structures of target proteins to identify novel scaffolds or side chains that could be incorporated into the this compound structure. This can rapidly identify promising candidates for synthesis and biological evaluation.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues. This allows for the early deselection of compounds with likely poor pharmacokinetic profiles, saving time and resources.

In Silico MethodApplication for this compoundReference Example
Molecular Docking Predict binding modes and affinities of analogues to bacterial Penicillin-Binding Proteins (PBPs).Rational design of β-lactams by comparing functional cavities of PBPs and β-lactamases. nih.gov
Molecular Dynamics (MD) Assess the stability of analogue-PBP complexes and understand dynamic interactions.Used to explore the reaction mechanism of the NAT enzyme in isonocardicin biosynthesis. acs.org
QM/MM Calculations Elucidate enzymatic reaction mechanisms to guide engineered biosynthesis.Applied to understand the 3-ACP transfer by the NAT enzyme. acs.org
Virtual Screening Identify new side chains or scaffolds to create novel this compound derivatives.General strategy in computational drug discovery.
ADMET Prediction Forecast pharmacokinetic and toxicity profiles of designed analogues to prioritize synthesis.Standard component of modern drug design pipelines.

Role of this compound as a Biological Probe or Tool in Cellular Processes

Beyond its direct therapeutic use, this compound can serve as a valuable research tool for studying fundamental cellular processes, particularly those related to the bacterial cell wall. The development of this compound-based chemical probes could provide new insights into bacterial physiology and mechanisms of antibiotic resistance.

Future research could focus on creating:

Fluorescently Labeled Probes: By chemically attaching a fluorescent dye to a non-essential position on the this compound molecule, researchers could create probes to visualize the location and dynamics of PBPs in live bacterial cells using advanced microscopy techniques.

Affinity-Based Probes: Conjugating this compound to an affinity tag, such as biotin, would allow for the isolation and identification of proteins that bind to the antibiotic. This could be used to confirm target engagement with known PBPs or to discover novel off-target interactions within the bacterial proteome.

Probes for Studying Resistance: Modified this compound probes could be used to study the mechanisms of β-lactamase-mediated resistance. For example, probes could help visualize the interaction of the antibiotic with these resistance-conferring enzymes within the periplasmic space of Gram-negative bacteria. The inherent stability of nocardicins to some β-lactamases makes them an interesting scaffold for such studies. nih.govnih.gov

By developing these tools, the scientific community could gain a more detailed understanding of how β-lactam antibiotics function and how bacteria evolve to resist them, ultimately informing the development of more robust antibacterial strategies. frontiersin.org

Q & A

Basic Research Questions

Q. What established methodologies are recommended for isolating Isonocardicin A from natural sources, and how do extraction yields vary under different conditions?

  • Methodology : Use solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques (HPLC or column chromatography) for purification. Yield optimization requires testing variables like solvent polarity, temperature, and fermentation duration of the producing strain. Include statistical analysis of triplicate experiments to assess reproducibility .
  • Data Consideration : Report extraction yields (w/w%) and purity metrics (e.g., NMR/MS spectra). Tabulate comparative data for different strains or growth media .

Q. What spectroscopic and crystallographic techniques are critical for elucidating the structure of this compound?

  • Methodology : Combine NMR (1D/2D experiments for proton/carbon assignments), high-resolution mass spectrometry (HRMS) for molecular formula, and X-ray crystallography for stereochemical confirmation. Validate spectral data against published databases (e.g., AntiBase) .
  • Experimental Design : Ensure sample purity (>95%) for crystallography. Include error margins in spectral interpretations (e.g., δ ppm variations in NMR) .

Q. How can researchers validate the proposed mechanism of action of this compound against Gram-positive pathogens?

  • Methodology : Conduct time-kill assays, membrane permeability tests (using fluorescent probes like SYTOX Green), and β-lactamase inhibition assays. Compare MIC/MBC values across bacterial strains with/without resistance markers .
  • Data Analysis : Use ANOVA to assess significance of inhibition rates. Report contradictions in bioactivity data (e.g., strain-specific efficacy) with possible explanations (e.g., efflux pump activity) .

Advanced Research Questions

Q. How should contradictory data on this compound’s bioactivity in different experimental models be systematically analyzed?

  • Methodology : Apply systematic review protocols (PRISMA guidelines) to aggregate data from in vitro and in vivo studies. Conduct meta-analysis using fixed/random-effects models to identify heterogeneity sources (e.g., dosage variations, model organisms) .
  • Contradiction Resolution : Replicate experiments under standardized conditions (e.g., CLSI guidelines for antimicrobial testing). Use sensitivity analysis to isolate confounding variables (e.g., serum interference in animal models) .

Q. What experimental frameworks are recommended to study synergistic effects between this compound and β-lactam antibiotics?

  • Methodology : Design checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Use isobologram analysis to classify synergy/additivity/antagonism. Validate findings with in vivo efficacy models (e.g., murine sepsis) .
  • Statistical rigor : Apply Bliss independence or Loewe additivity models. Report confidence intervals for synergy scores .

Q. How can genomic and proteomic approaches elucidate resistance mechanisms against this compound?

  • Methodology : Perform whole-genome sequencing of resistant mutants to identify SNPs in target genes (e.g., penicillin-binding proteins). Use RNA-seq/proteomics to profile overexpression of efflux pumps or hydrolytic enzymes .
  • Data Integration : Cross-reference with databases like CARD (Comprehensive Antibiotic Resistance Database). Use pathway enrichment tools (e.g., KEGG) to map resistance pathways .

Q. What strategies improve the predictive accuracy of QSAR models for this compound derivatives?

  • Methodology : Curate datasets with >50 derivatives, ensuring structural diversity. Apply machine learning (e.g., random forests or neural networks) with descriptors like logP, polar surface area, and H-bond donors. Validate models via k-fold cross-validation .
  • Limitations : Address overfitting by reporting R² and RMSE for training vs. test sets. Disclose applicability domain constraints .

Q. How should researchers design ethically compliant in vivo studies to evaluate this compound’s toxicity profile?

  • Methodology : Follow ARRIVE 2.0 guidelines for animal studies. Include dose-ranging pilot studies to determine LD50 and NOAEL. Use histopathology and serum biomarkers (e.g., ALT/AST for hepatotoxicity) .
  • Ethical Compliance : Obtain IRB/IACUC approval. Adhere to the 3Rs (Replacement, Reduction, Refinement) and GDPR for data anonymization .

Methodological Resources

  • Literature Review : Use PICOT frameworks to formulate hypotheses (e.g., "In S. aureus (P), does this compound (I) compared to vancomycin (C) reduce biofilm formation (O) within 24h (T)?") .
  • Data Reproducibility : Follow IB IA criteria for raw data documentation, including uncertainties in measurements and instrument calibration logs .
  • Conflict Resolution : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions during experimental design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.